molecular formula C11H18N2O2S B1315751 N-(5-Aminopentyl)benzenesulfonamide CAS No. 58885-30-6

N-(5-Aminopentyl)benzenesulfonamide

Cat. No.: B1315751
CAS No.: 58885-30-6
M. Wt: 242.34 g/mol
InChI Key: SZIRVKYLVAFWKO-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)benzenesulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol.

Preparation Methods

The synthesis of N-(5-Aminopentyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-aminopentylamine under controlled conditions . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-(5-Aminopentyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Scientific Research Applications

N-(5-Aminopentyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of benzenesulfonamide can inhibit carbonic anhydrase enzymes, making them potential candidates for the treatment of diseases such as glaucoma and cancer.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes . These enzymes play a crucial role in regulating pH and ion balance in various tissues . By inhibiting these enzymes, this compound can disrupt the normal physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

N-(5-Aminopentyl)benzenesulfonamide is similar to other benzenesulfonamide derivatives, such as sulfamethazine and sulfadiazine . it is unique due to its specific structure, which includes a 5-aminopentyl group attached to the benzenesulfonamide moiety . This structural difference can result in distinct biological activities and applications .

Similar Compounds

    Sulfamethazine: Used as an antibacterial agent in veterinary medicine.

    Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

    N-hydroxybenzenesulfonamide: Similar binding mode to benzenesulfonamide but with different orientation.

Properties

IUPAC Name

N-(5-aminopentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIRVKYLVAFWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557227
Record name N-(5-Aminopentyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-30-6
Record name N-(5-Aminopentyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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